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molecular formula C10H15N B8775410 4-(Tert-butyl)-2-methylpyridine

4-(Tert-butyl)-2-methylpyridine

Cat. No. B8775410
M. Wt: 149.23 g/mol
InChI Key: IZDMRLFXYJMCNI-UHFFFAOYSA-N
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Patent
US07666879B2

Procedure details

Cool a solution of methyl lithium in ether (200 mL, 1.6 M, 320.00 mmol) in an ice bath and add 4-tert-butyl-pyridine (20.28 g, 150.00 mmol) drop wise. Once the substrate is added, warm the reaction to ambient temperature for 3 hours. Concentrate the reaction to near dryness to remove the ether and then add anhydrous toluene (200 mL) and heat to reflux for 20-21 hours. Cool in an ice bath while slowly and cautiously adding ice to quench the reaction. Add water (200 mL) and then extract the aqueous with ethyl acetate (3×250 mL) and separate the layers. Pool, desiccate, filter and concentrate the organic extracts to an oil. Chromatograph the oil on silica using a gradient of 0→50% ethyl acetate hexanes over 25 minutes to yield the title compound (16.60 g, 111.23 mmol). MS(ESI), m/z 150 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
20.28 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[Li].[CH3:3]COCC.[C:8]([C:12]1[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=1)([CH3:11])([CH3:10])[CH3:9]>C(Cl)Cl>[CH3:3][C:14]1[CH:13]=[C:12]([C:8]([CH3:11])([CH3:10])[CH3:9])[CH:17]=[CH:16][N:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Li]
Name
Quantity
200 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
20.28 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=NC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Once the substrate is added
TEMPERATURE
Type
TEMPERATURE
Details
warm
CUSTOM
Type
CUSTOM
Details
the reaction to ambient temperature for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
to remove the ether
TEMPERATURE
Type
TEMPERATURE
Details
add anhydrous toluene (200 mL) and heat
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20-21 hours
Duration
20.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
Cool in an ice bath while slowly and cautiously adding ice
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
Add water (200 mL) and then extract the aqueous with ethyl acetate (3×250 mL)
CUSTOM
Type
CUSTOM
Details
separate the layers
FILTRATION
Type
FILTRATION
Details
Pool, desiccate, filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the organic extracts to an oil

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1=NC=CC(=C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 111.23 mmol
AMOUNT: MASS 16.6 g
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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